2-(4-Methylpyridin-2-yl)acetonitrile

Vue d'ensemble

Description

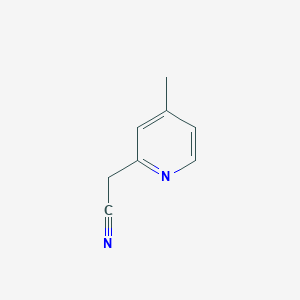

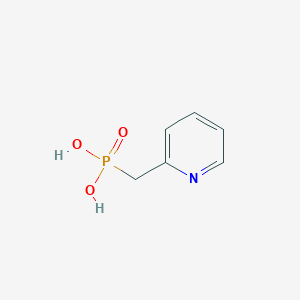

“2-(4-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number 38746-50-8 . It has a molecular weight of 132.16 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(4-Methylpyridin-2-yl)acetonitrile” is 1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 . This indicates that the compound has a pyridine ring with a methyl group and an acetonitrile group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpyridin-2-yl)acetonitrile” include a molecular weight of 132.16 . Unfortunately, specific details such as boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Intramolecular Interactions and Catalysis

Research on related methylpyridine compounds has shown their role in forming intramolecular bonds and rings, influencing reactivity towards various molecules. For instance, the formation of 2-borylmethylpyridines through the deprotonation of methylpyridines and subsequent treatment shows the potential for creating compounds with unique bonding structures, affecting their reactivity and applications in catalysis and material science (Körte et al., 2015).

Photocatalysis

Studies on photocatalytic oxidation using titanium dioxide (TiO2) particles highlight the potential of methylpyridine isomers, including compounds similar to 2-(4-Methylpyridin-2-yl)acetonitrile, in environmental and synthetic chemistry applications. These compounds can undergo photocatalytic reactions, leading to the production of various pyridinecarboxaldehyde isomers, which are valuable in synthetic organic chemistry (Ohno et al., 2005).

Synthetic Methods

Research also demonstrates the utility of methylpyridine compounds in synthesizing N-oxides, showcasing the versatility of these compounds in creating a wide range of chemically significant products. An example includes the oxidation of pyridine and its derivatives to N-oxides using trichloroisocyanuric acid, highlighting efficient pathways for synthesizing chemically important derivatives (Ping, 2003).

Ligand Chemistry and Coordination Complexes

The study of novel oxygen-bridged dinuclear complexes containing related ligands showcases the potential of methylpyridine derivatives in forming complex structures with metal ions. These structures are of interest for their magnetic, catalytic, and optical properties, relevant in materials science and catalysis (Kitanovski et al., 2006).

Chemical Reactions and Mechanisms

Research into the charge transfer reactions of compounds like 2-amino-4-methylpyridine with electron acceptors expands our understanding of molecular interactions and the development of sensors or materials based on charge transfer complexes (Al-Ahmary et al., 2016).

Propriétés

IUPAC Name |

2-(4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDUGKVESUBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510487 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpyridin-2-yl)acetonitrile | |

CAS RN |

38746-50-8 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)